molecular formula C21H20O4 B13791158 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde CAS No. 253307-93-6

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde

Cat. No.: B13791158
CAS No.: 253307-93-6
M. Wt: 336.4 g/mol
InChI Key: YUNUEGGUDNXTGS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde is an organic compound with a complex structure that includes benzyloxy, methoxy, and methoxymethyl functional groups attached to a naphthaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthaldehyde core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

    Introduction of the benzyloxy group: This step involves the reaction of the naphthaldehyde intermediate with benzyl alcohol in the presence of a strong acid catalyst.

    Methoxymethylation: This step involves the reaction of the intermediate with methoxymethyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reactions can be carried out using nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthoic acid.

    Reduction: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzyloxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Methoxybenzyl alcohol: Shares the methoxy and benzyloxy functional groups but lacks the naphthaldehyde core.

    4-(Benzyloxy)phenylglycinamide: Contains a benzyloxy group but has a different core structure.

Uniqueness: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde is unique due to the combination of its functional groups and the naphthaldehyde core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science.

Properties

CAS No.

253307-93-6

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

5-methoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C21H20O4/c1-23-13-16-10-18-17(12-22)8-9-19(21(18)20(11-16)24-2)25-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3

InChI Key

YUNUEGGUDNXTGS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=CC(=C2C(=C1)OC)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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